![molecular formula C11H26P2 B14505623 Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane CAS No. 64065-09-4](/img/structure/B14505623.png)
Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane is a tertiary phosphine compound characterized by the presence of two tert-butyl groups and a dimethylphosphanyl group attached to a central phosphane atom. This compound is known for its unique steric and electronic properties, making it valuable in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane typically involves the reaction of tert-butylchlorophosphine with dimethylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process involves the following steps:
Preparation of tert-butylchlorophosphine: This is achieved by reacting tert-butyl chloride with phosphorus trichloride.
Reaction with dimethylphosphine: The tert-butylchlorophosphine is then reacted with dimethylphosphine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are used to form coordination complexes.
Major Products Formed
Phosphine oxides: Formed through oxidation reactions.
Substituted phosphines: Resulting from substitution reactions.
Metal-phosphine complexes: Formed through coordination with transition metals.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane involves its ability to donate electron density to transition metals, thereby stabilizing metal complexes and facilitating catalytic reactions. The molecular targets include transition metal centers, where the phosphine ligand coordinates with the metal, enhancing its reactivity and selectivity in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butylphosphine: Similar in structure but lacks the dimethylphosphanyl group.
Di-tert-butylchlorophosphine: Contains a chlorine atom instead of the dimethylphosphanyl group.
Di-tert-butylmethylphosphine: Contains a methyl group instead of the dimethylphosphanyl group.
Uniqueness
Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane is unique due to the presence of both tert-butyl and dimethylphosphanyl groups, which provide a balance of steric hindrance and electronic properties. This makes it particularly effective as a ligand in catalytic reactions, offering enhanced stability and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
64065-09-4 |
|---|---|
Molekularformel |
C11H26P2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
ditert-butyl(dimethylphosphanylmethyl)phosphane |
InChI |
InChI=1S/C11H26P2/c1-10(2,3)13(9-12(7)8)11(4,5)6/h9H2,1-8H3 |
InChI-Schlüssel |
UVXNBHXACTUXQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(CP(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
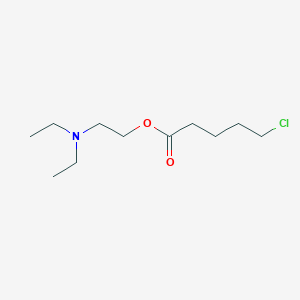
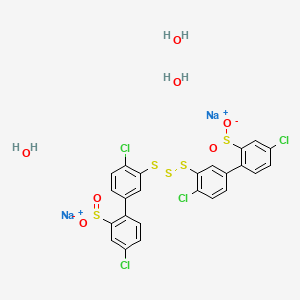
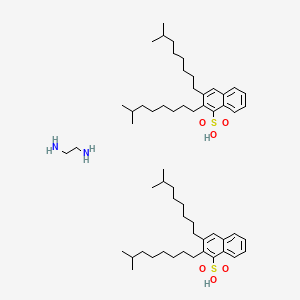
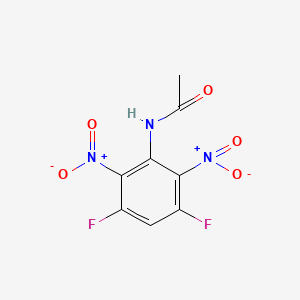

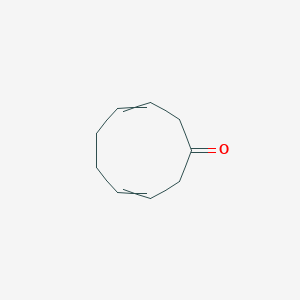
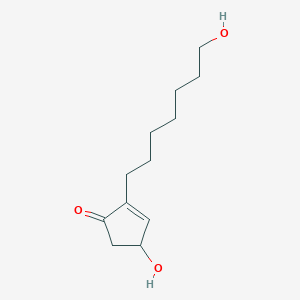
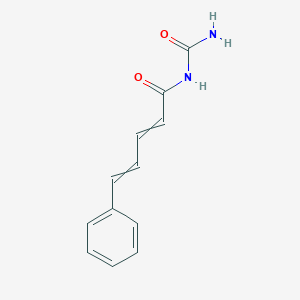


![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
![4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile](/img/structure/B14505631.png)

